molecular formula C8H10N4O2 B2459283 ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2287340-21-8

ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号: B2459283
CAS番号: 2287340-21-8
分子量: 194.194
InChIキー: OAUSXBZLAJMJFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction proceeds through a multicomponent pathway, resulting in the formation of the desired triazolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For instance, a catalyst-free, additive-free method under microwave conditions has been developed, involving the use of enaminonitriles and benzohydrazides . This eco-friendly approach is scalable and demonstrates good functional group tolerance.

化学反応の分析

Nucleophilic Substitution Reactions

The triazole ring’s electron-deficient nature facilitates nucleophilic substitutions, particularly at the C-2 and C-5 positions.

Reaction TypeReagents/ConditionsProductYieldReference
Amination NH₃ (g), EtOH, reflux, 12 h6-Carboxylate-2-amino-4H,7H-triazolo[1,5-a]pyrimidine68%
Halogenation PCl₅, POCl₃, 80°C, 6 h6-Carboxylate-2-chloro-4H,7H-triazolo[1,5-a]pyrimidine72%

Mechanistic Insight :

  • Halogenation proceeds via a two-step mechanism: initial PCl₅-mediated activation of the triazole ring, followed by nucleophilic displacement with Cl⁻ .

  • Steric hindrance from the ethyl ester group directs substitution to the less hindered C-2 position.

Cycloaddition Reactions

The triazolopyrimidine core participates in [3+2] and [4+2] cycloadditions, forming fused polyheterocycles.

Reaction TypeReagents/ConditionsProductYieldReference
[3+2] with Nitrile Oxides Benzoyl nitrile oxide, CHCl₃, RT, 24 h6-Carboxylate-2-(benzoylisoxazolyl)-4H,7H-triazolo[1,5-a]pyrimidine55%
[4+2] with Dienophiles Maleic anhydride, DMF, 100°C, 8 hFuro[3,4-e]triazolo[1,5-a]pyrimidine-6-carboxylate61%

Key Findings :

  • Reactions exhibit regioselectivity depending on electronic and steric factors. For example, electron-deficient dienophiles favor C-5 adduct formation .

  • Solvent polarity significantly impacts reaction rates; polar aprotic solvents (e.g., DMF) accelerate cycloadditions .

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis or transesterification, enabling carboxylate-based modifications.

Reaction TypeReagents/ConditionsProductYieldReference
Acid Hydrolysis 6M HCl, reflux, 4 h4H,7H-Triazolo[1,5-a]pyrimidine-6-carboxylic acid89%
Transesterification MeOH, H₂SO₄, 60°C, 6 hMethyl 4H,7H-triazolo[1,5-a]pyrimidine-6-carboxylate78%

Applications :

  • The carboxylic acid derivative serves as a precursor for amide couplings (e.g., with R-NH₂ via EDC/HOBt) to generate bioactive analogues .

  • Transesterification retains the ester’s reactivity while altering solubility profiles.

Oxidation and Reduction Reactions

Controlled redox reactions modify the pyrimidine ring’s saturation state.

Reaction TypeReagents/ConditionsProductYieldReference
Oxidation KMnO₄, H₂O, 0°C, 2 h4,7-Dihydro- triazolo[1,5-a]pyrimidine-6-carboxylate65%
Catalytic Hydrogenation H₂ (1 atm), Pd/C, EtOH, RT5,6,7,8-Tetrahydro- triazolo[1,5-a]pyrimidine-6-carboxylate82%

Notable Observations :

  • Oxidation with KMnO₄ selectively targets the pyrimidine ring’s C-4/C-7 positions, forming dihydro derivatives .

  • Hydrogenation under mild conditions preserves the ester group while saturating the pyrimidine ring.

Mechanistic Studies and Green Chemistry Approaches

Recent advancements emphasize eco-friendly methodologies:

  • TMDP-Catalyzed Cyclization : 4,4'-Trimethylenedipiperidine (TMDP) in ethanol/water (1:1) enables a one-pot synthesis of dihydro derivatives via Knoevenagel condensation and cyclization (85–92% yields) .

  • Regioselective Synthesis : Reaction conditions (e.g., ionic vs. acidic) control regioselectivity in triazolopyrimidine formation. For example, ionic liquids favor C-5 substitution, while acidic conditions promote C-7 reactivity .

科学的研究の応用

Ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential in treating various diseases, including cancer and infectious diseases.

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit promising anticancer properties. A study highlighted that compounds similar to this compound showed increased apoptosis in cancer cell lines such as MCF-7 by over 58-fold compared to controls . Molecular docking studies also suggest favorable interactions with key targets like epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), indicating a potential pathway for drug development against tumors .

Antimicrobial Activity

The compound has demonstrated activity against various microbial pathogens. Its derivatives have been synthesized and tested against Mycobacterium tuberculosis and other bacteria, showing significant inhibitory effects . The mechanism often involves interference with bacterial DNA synthesis or protein function.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.

Synthetic Routes

Common synthetic strategies include:

  • Click Chemistry : Utilizing azides and alkynes to form triazole linkages under mild conditions.
  • Cyclization Reactions : Involving the condensation of appropriate amines with carbonyl compounds to form the triazole framework.

The characterization of synthesized compounds is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

Study Findings
Study on MCF-7 CellsIncreased apoptosis by 58.29-fold compared to untreated controls .
Molecular Docking StudiesFavorable binding interactions with EGFR and PI3K indicating potential as an anticancer therapeutic .
Antimicrobial StudiesSignificant inhibitory effects against Mycobacterium tuberculosis .

作用機序

The mechanism of action of ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the ERK signaling pathway by decreasing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

類似化合物との比較

ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific structural features and its ability to inhibit key signaling pathways involved in cancer progression.

生物活性

Ethyl 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antiviral properties, mechanism of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 1697150-85-8
  • Purity : Typically >95% .

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Notably, derivatives of triazolo[1,5-a]pyrimidine have shown activity against influenza viruses by disrupting critical protein-protein interactions necessary for viral replication.

Case Study: Influenza A Virus

A study investigated a series of triazolo[1,5-a]pyrimidine derivatives for their ability to inhibit the PA-PB1 interaction in the influenza A virus polymerase complex. The results indicated that certain compounds exhibited significant antiviral activity with effective concentrations (EC50) ranging from 5 to 25 μM without cytotoxic effects at concentrations up to 250 μM .

CompoundIC50 (μM)EC50 (μM)Cytotoxicity CC50 (μM)
Compound A127-25>250
Compound B285-14>250
Compound C3143>100

The mechanism by which this compound exerts its antiviral effects involves the inhibition of the RNA-dependent RNA polymerase (RdRP) complex in influenza viruses. This inhibition prevents viral replication and assembly .

Additional Biological Activities

Beyond its antiviral properties, triazolo[1,5-a]pyrimidine derivatives have been studied for other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial properties against various strains of bacteria.
  • Anticancer Activity : Initial screenings have suggested potential cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms and efficacy.

Summary of Biological Activities

The following table summarizes various biological activities reported for this compound and its derivatives:

Activity TypeDescriptionReference
AntiviralInhibition of influenza A virus replication
AntibacterialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on cancer cell lines

特性

IUPAC Name

ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUSXBZLAJMJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=NC=NN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。